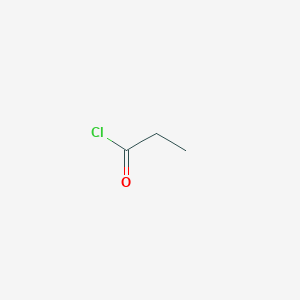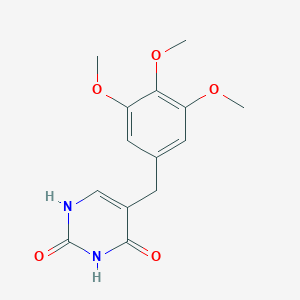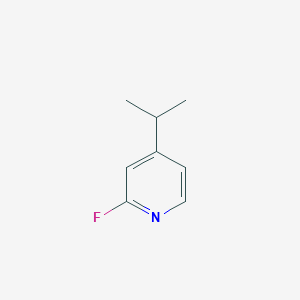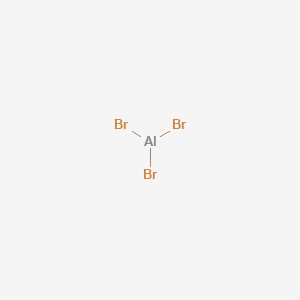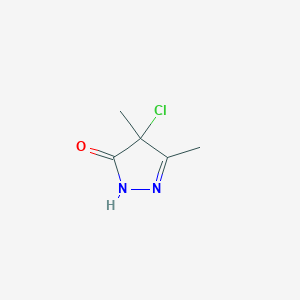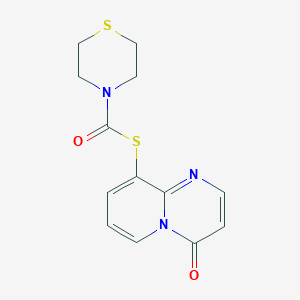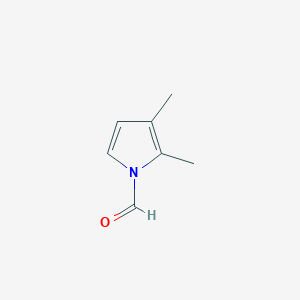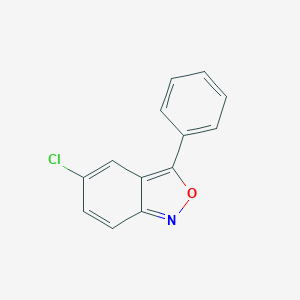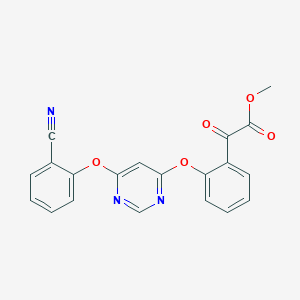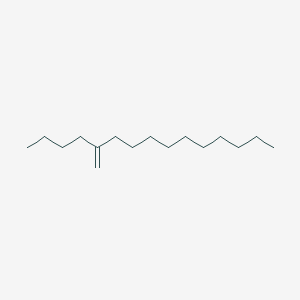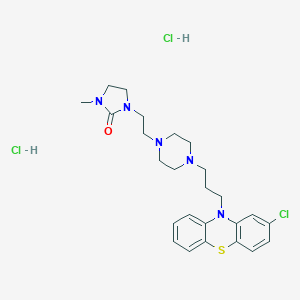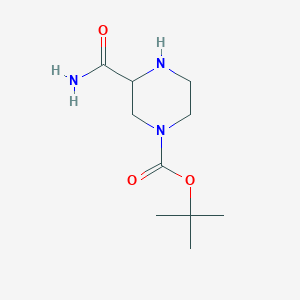
Tert-butyl 3-carbamoylpiperazine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic reagents to form intermediates, which are then further reacted to achieve the desired product. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel inhibitors, demonstrates a series of reactions starting from 4-methylpyridinium, followed by SN2 substitution, reduction, oxidation, and finally acylation to obtain the target compound (Chen Xin-zhi, 2011).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and reactivity. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using single crystal X-ray diffraction analysis, providing detailed insights into its crystallographic parameters (T. Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the functional groups and molecular structure. For compounds similar to tert-butyl 3-carbamoylpiperazine-1-carboxylate, reactions such as intramolecular hydrogen bonding play a significant role in stabilizing their structure, as seen in the synthesis and characterization of various derivatives (N. Çolak et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are essential for compound manipulation and application. While specific data on tert-butyl 3-carbamoylpiperazine-1-carboxylate is scarce, studies on similar compounds provide insights into how structural features affect these properties.
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to its application in synthesis pathways. For example, the use of tert-butyl carbazate in the synthesis of (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate demonstrates its versatility as a building block for more complex molecules (Muzzaffar A Bhat et al., 2019).
Wissenschaftliche Forschungsanwendungen
Metal-Free C3-Alkoxycarbonylation
Tert-butyl 3-carbamoylpiperazine-1-carboxylate has been utilized in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, serving as a key component in the synthesis of quinoxaline-3-carboxylates and analogs. These compounds are significant in bioactive natural products and synthetic drugs. The process involves a metal- and base-free condition, using tert-butyl carbazate as the coupling reagent (Xie et al., 2019).
Preparation and Diels-Alder Reaction
This chemical is integral in the preparation and Diels-Alder reaction of 2-amido substituted furans. It's used to create tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound significant in organic synthesis and chemical reactions like alkylation and annulation (Padwa et al., 2003).
Novel Carboxylic Acid Derivatives
It has been synthesized into novel carboxylic acid derivatives, like 5-(tert-butylamino)-5-oxopentanoic acid, by reacting glutaric anhydride with tert-butylamine. These derivatives are notable for their hydrogen bonding patterns in crystal structures (Takahashi et al., 2004).
Fluorous Synthesis
Fluorinated analogs of tert-butyl alcohol, including derivatives of tert-butyl 3-carbamoylpiperazine-1-carboxylate, have been explored as novel protecting groups in fluorous synthesis. These are used for protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).
Synthesis of Chiral Auxiliaries
This compound has been used in the synthesis of chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These auxiliaries are vital in asymmetric synthesis and have been employed in dipeptide synthesis and the preparation of enantiomerically pure compounds (Studer et al., 1995).
Mild and Efficient One-Pot Curtius Rearrangement
It has been involved in the formation of tert-butyl carbamates through a one-pot Curtius rearrangement process. This method is notable for its mild conditions and compatibility with a variety of substrates, including malonate derivatives (Lebel & Leogane, 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSDOSONODDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453066 | |
| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
CAS RN |
112257-24-6 | |
| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


